molecular formula C13H24O2 B1171802 Gramicidin CAS No. 1393-88-0

Gramicidin

Cat. No. B1171802
CAS RN: 1393-88-0
InChI Key:
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Description

Synthesis Analysis

Gramicidin synthesis involves complex biochemical processes. A practical synthesis of the antimicrobial peptide this compound S using Fmoc-based solid-phase peptide synthesis was detailed by Grotenbreg et al. (2004). Another notable synthesis approach, dating back to 1957, was described by Schwyzer & Sieber (1957), who synthesized a cyclic decapeptide derivative of this compound S.

Molecular Structure Analysis

The structure of this compound has been a subject of significant interest. Wallace & Ravikumar (1988) detailed the crystal structure of a this compound-cesium complex, revealing a left-handed helical coil structure. The study by Kessler et al. (2004) further elaborated on the linear pentadecapeptide structure of this compound, produced via a nonribosomal pathway.

Chemical Reactions and Properties

This compound's chemical reactions primarily involve its role in forming ion channels in cell membranes. The peptide exhibits specific interactions with ions and the lipid bilayer of cell membranes, as demonstrated in studies such as Busath & Szabó (1981), which explored its conductive properties.

Physical Properties Analysis

The physical properties of this compound, especially in relation to its conformation in different environments, have been thoroughly investigated. For instance, Smart et al. (1993) developed a method to analyze and display the pore dimensions of ion channels, applying it to various structures of this compound.

Chemical Properties Analysis

This compound's chemical properties are closely linked to its role as an ion channel. The peptide interacts with monovalent cations and demonstrates specificity in these interactions, which is crucial to its function as detailed by Andersen (2005).

Scientific Research Applications

Interaction with Lipid Bilayers

Gramicidin S (GS) demonstrates significant antimicrobial activity against a broad spectrum of bacteria and fungi, attributed to its unique amphiphilic beta-sheet structure which enables strong partitioning into lipid bilayers. This interaction perturbs lipid packing, increases membrane permeability at lower concentrations, and causes membrane destabilization at higher concentrations, highlighting its role in antimicrobial action by disrupting the lipid bilayer integrity of bacterial inner membranes. The specificity of GS for lipid bilayer model membranes suggests potential for designing analogs with enhanced antimicrobial potency and reduced toxicity (Prenner, Lewis, & McElhaney, 1999).

Antimicrobial Peptide Gene Regulation

The discovery of vitamin D's role in regulating the expression of the cathelicidin antimicrobial peptide gene has opened new avenues for using vitamin D to combat infectious diseases. This regulation underscores the potential of harnessing endogenous antimicrobial peptides, like cathelicidins, which exhibit broad-spectrum activity against pathogens, for the development of novel antimicrobial therapies. Such strategies aim at enhancing the body's innate immune response, providing an innovative approach to address antibiotic resistance and treat infections (Guo & Gombart, 2014).

Conjugates of Natural Compounds

The synthesis of "hybrid" compounds by introducing nitroxyl radicals into natural compounds, including fragments of this compound, offers a promising strategy for creating new pharmacological agents. This approach has shown potential in enhancing biological activity, modifying action modes, reducing toxicity, and increasing selective cytotoxicity. Specifically, conjugates involving this compound fragments and nitroxyl radicals may serve as innovative drug delivery systems, targeting pathological areas for diagnostics and treatment, highlighting a novel application of this compound in medicinal chemistry (Grigor’ev, Tkacheva, & Morozov, 2014).

Soil Bacteria and Plant Health

Research on the Gram-positive bacterium Paenibacillus polymyxa, which produces antibiotics including polymyxin, has broadened our understanding of antibiotic development for both agricultural and medical applications. Strain E681 of P. polymyxa, isolated from barley roots, not only promotes plant growth but also produces antimicrobial compounds protecting plants against pathogens. This strain's ability to elicit induced systemic resistance in plants and its potential in producing polymyxin, an antibiotic of last resort against drug-resistant bacteria, demonstrate the diverse applications of soil bacteria in promoting plant and human health (Jeong, Choi, Ryu, & Park, 2019).

Mechanism of Action

Target of Action

Gramicidin, a potent antimicrobial peptide, primarily targets bacterial membranes . It exhibits high efficacy against most gram-positive bacteria and some gram-negative bacteria . The primary role of these targets is to maintain the integrity of the bacterial cell and regulate the transport of substances in and out of the cell.

Mode of Action

This compound interacts with its targets by binding to and inserting itself into bacterial membranes . It has a strong preference for gram-positive cell membranes . This interaction results in the disruption and permeabilization of the membrane, where this compound acts as a channel . This channel formation changes the ion gradient across the bacterial cell membrane .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It disrupts the ion concentration gradients of the plasma membrane and also localizes in the mitochondria, depolarizing the inner mitochondrial membrane . The diminished H+ gradient in the mitochondria inhibits ATP synthesis . This disruption of energy production pathways leads to cellular energy depletion .

Pharmacokinetics

It’s known that this compound is used primarily as a topical antibiotic , suggesting that its bioavailability may be localized and dependent on the application site.

Result of Action

The action of this compound leads to significant molecular and cellular effects. The disruption of the ion concentration gradients and the inhibition of ATP synthesis lead to cellular energy depletion . This energy depletion can induce G1 phase accumulation , leading to cell growth inhibition . In addition, the action of this compound is associated with the formation of hydroxyl radicals , which can cause further damage to the bacterial cell.

Action Environment

Like other antimicrobial peptides, the activity of this compound may be influenced by factors such as ph, temperature, and the presence of other ions or molecules

Safety and Hazards

  • Therapeutic Potential : Despite its toxicity, gramicidin has been explored as a potential therapeutic agent for renal cell carcinoma (RCC) therapy .

Future Directions

Research on gramicidin continues to explore its applications beyond its antibiotic properties. Investigating its potential as a targeted therapy for specific diseases and optimizing its safety profile are areas of interest. Additionally, understanding the structural basis of its ion channel formation could inspire the development of novel ionophores for various biomedical purposes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Gramicidin involves the coupling of two cyclic peptides, Gramicidin A and Gramicidin B. The synthesis pathway involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin support", "Coupling reagents", "Protecting groups", "Cleavage reagents" ], "Reaction": [ "Activation of resin support with a suitable linker", "Coupling of Fmoc-protected amino acids using coupling reagents", "Deprotection of Fmoc groups using a suitable deprotection reagent", "Cleavage of the peptide from the resin support using a suitable cleavage reagent", "Purification of the peptide using chromatography techniques", "Coupling of Gramicidin A and Gramicidin B using a suitable coupling reagent", "Purification of the final product using chromatography techniques" ] }

CAS RN

1393-88-0

Molecular Formula

C13H24O2

Molecular Weight

0

Origin of Product

United States

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